molecular formula C23H24N4O4 B2955042 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775558-61-6

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2955042
CAS No.: 1775558-61-6
M. Wt: 420.469
InChI Key: GNUQRVXNZZZGMK-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, provided for scientific and research purposes . It has the CAS Number 1775558-61-6 and a molecular formula of C 23 H 24 N 4 O 4 , corresponding to a molecular weight of 420.47 g/mol . The compound features a complex structure that incorporates a benzodioxole group, a piperidine ring, and a triazolone moiety, making it a potentially valuable intermediate or tool compound in medicinal chemistry and drug discovery research . As a screening compound, it may be of interest for investigating new biological targets or for use in structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use . Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-2-4-16(5-3-15)13-27-21(24-25-23(27)29)17-8-10-26(11-9-17)22(28)18-6-7-19-20(12-18)31-14-30-19/h2-7,12,17H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUQRVXNZZZGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1,3-benzodioxole-5-carbaldehyde with piperidine to form the corresponding piperidinyl derivative. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylphenyl group. Finally, the triazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS or Identifier) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Inferred Bioactivity
Target Compound Triazolone Benzodioxole-carbonyl-piperidine, 4-methylbenzyl C₂₃H₂₂N₄O₄* ~418* Unknown (structural similarity suggests antiviral/antifungal potential)
5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-... (CAS 1775559-69-7) Triazolone Chlorophenyl-acetyl, 4-methoxybenzyl C₂₃H₂₅ClN₄O₃ 440.9 Not reported; methoxy group may enhance metabolic stability
4-(4-Methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-... Triazolone Thienylcarbonyl, 4-methylbenzyl C₂₁H₂₂N₄O₂S ~394* Thiophene’s lower electron density vs. benzodioxole may reduce target affinity
Bis-triazole Schiff base pyridazinones Pyridazinone Varied aryl groups (e.g., phenyl, coumarin) Not specified ~350–450 Antiviral (CMV), antifungal (e.g., G. zeae) at 500 mg/L

*Calculated based on structural formula.

Substituent-Driven Property Analysis

Benzodioxole vs. Thiophene (in ) is less electron-rich, which might reduce binding affinity but improve metabolic stability .

4-Methylbenzyl vs. 4-Methoxybenzyl: The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~3.5*), favoring membrane permeability.

Piperidine Linkage :

  • Piperidine in all compounds improves solubility. The benzodioxole-carbonyl substitution in the target compound may sterically hinder interactions compared to smaller substituents like acetyl () .

Biological Activity

The compound 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to a class of triazole derivatives that have garnered interest in pharmaceutical research due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C23H24N4O5
Molecular Weight 436.47 g/mol
LogP 3.1043
Polar Surface Area 82.055 Ų
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against bacterial strains such as Escherichia coli and Bacillus subtilis, the compound demonstrated notable antibacterial effects, likely attributed to its structural features that enhance membrane permeability and disrupt bacterial cell functions .

Anticancer Properties

The compound has shown promising results in anticancer assays. It influences cellular processes by inducing apoptosis in cancer cells and causing cell cycle arrest at the S phase. The mechanism involves interaction with tubulin, which is crucial for mitotic spindle formation. Additionally, studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression .

Enzyme Inhibition

The compound's biological activity is partly mediated through enzyme inhibition. It has been reported to interact with various enzymes, including those involved in the biosynthesis of sterols in fungi, which may contribute to its antifungal properties . The inhibition of these enzymes disrupts essential cellular processes in target organisms.

Study 1: Antimicrobial Efficacy

In a comparative study of several triazole derivatives, the compound was tested against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) of 25 μg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Study 2: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 μg/mL. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to bind with specific biomolecules and alter their functions. Key mechanisms include:

  • Enzyme Interaction : The compound inhibits enzymes critical for cellular metabolism.
  • Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : The compound disrupts normal cell cycle progression, particularly affecting the S phase.

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